2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-bromo-2-thiophenemethanamine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
2-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol can be compared with similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but contains a dimethylamino group instead of the 4-bromo-2-thienyl group.
2-(2-Bromoethoxy)ethanol: This compound is structurally similar but lacks the thienyl and amino groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1040048-24-5 |
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Molecular Formula |
C9H14BrNO2S |
Molecular Weight |
280.18g/mol |
IUPAC Name |
2-[2-[(4-bromothiophen-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C9H14BrNO2S/c10-8-5-9(14-7-8)6-11-1-3-13-4-2-12/h5,7,11-12H,1-4,6H2 |
InChI Key |
SEYVSAKHVCGMRI-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1Br)CNCCOCCO |
Origin of Product |
United States |
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